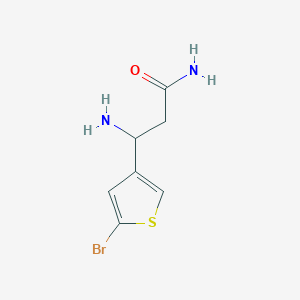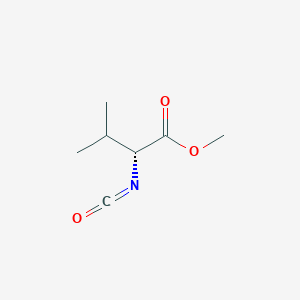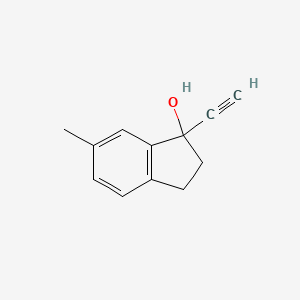
1-Ethynyl-6-methyl-2,3-dihydro-1H-inden-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethynyl-6-methyl-2,3-dihydro-1H-inden-1-OL is a chemical compound with a unique structure that includes an ethynyl group, a methyl group, and a dihydroindenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethynyl-6-methyl-2,3-dihydro-1H-inden-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-methyl-2,3-dihydro-1H-inden-1-one and ethynylating agents.
Ethynylation Reaction: The key step involves the ethynylation of the starting material. This can be achieved using reagents like ethynyl magnesium bromide or ethynyl lithium under controlled conditions.
Hydrolysis: The intermediate product is then subjected to hydrolysis to yield the final compound, this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the ethynylation reaction efficiently.
Optimization of Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Purification Techniques: Employing purification techniques like distillation or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Ethynyl-6-methyl-2,3-dihydro-1H-inden-1-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
1-Ethynyl-6-methyl-2,3-dihydro-1H-inden-1-OL has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: Utilized in the production of materials with unique properties, such as polymers and advanced composites.
Mechanism of Action
The mechanism of action of 1-Ethynyl-6-methyl-2,3-dihydro-1H-inden-1-OL involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: It can modulate various biochemical pathways, potentially leading to therapeutic effects or changes in cellular functions.
Comparison with Similar Compounds
1H-Inden-1-ol, 2,3-dihydro-: A structurally similar compound with a hydroxyl group instead of an ethynyl group.
1H-Inden-1-one, 2,3-dihydro-: Another related compound with a ketone group.
Properties
Molecular Formula |
C12H12O |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
1-ethynyl-6-methyl-2,3-dihydroinden-1-ol |
InChI |
InChI=1S/C12H12O/c1-3-12(13)7-6-10-5-4-9(2)8-11(10)12/h1,4-5,8,13H,6-7H2,2H3 |
InChI Key |
SNFJNUFPSRRJKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CCC2(C#C)O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


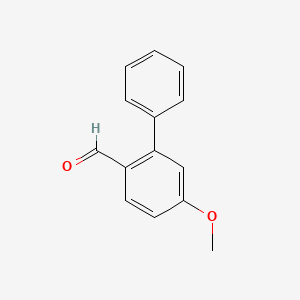

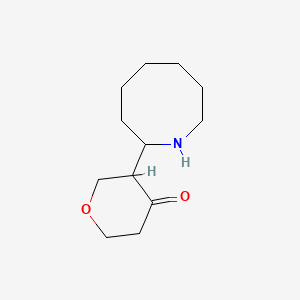

![1-[(3-Bromothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B13299822.png)
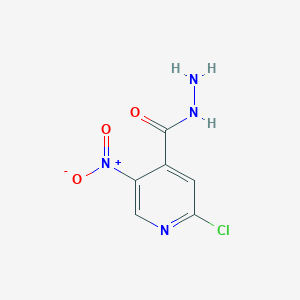
![5-Bromo-6-tert-butyl-3-ethylimidazo[2,1-b][1,3]thiazole](/img/structure/B13299832.png)
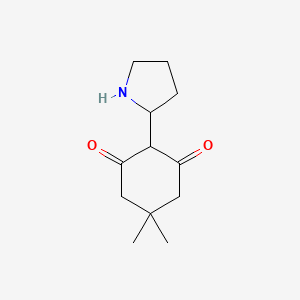
![1-[(3-Chloropyridin-4-YL)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13299847.png)
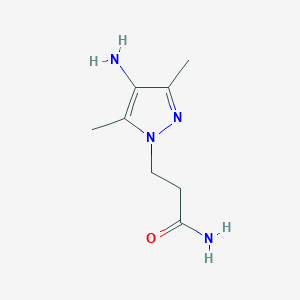
![N-{8-azabicyclo[3.2.1]octan-3-yl}-N-methyl-2-nitrobenzene-1-sulfonamide](/img/structure/B13299858.png)
